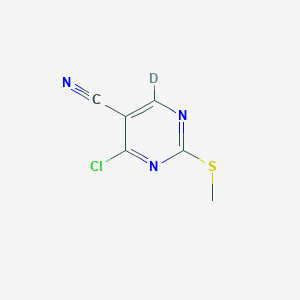![molecular formula C8H7ClN4O2 B8190981 (4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester CAS No. 1598381-29-3](/img/structure/B8190981.png)
(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester
描述
(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide and tetrahydrofuran are added to a reaction vessel and stirred for 0.5 to 3 hours. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then dissolved in tetrahydrofuran and added dropwise to the reaction mixture at -10°C to 5°C.
Addition of Chloromethyl Isobutyrate: After the initial reaction, the mixture is brought to room temperature and stirred for 5 to 8 hours. The temperature is then lowered again, and chloromethyl isobutyrate is added.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and purification techniques.
化学反应分析
Types of Reactions
(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyrimidine derivatives .
科学研究应用
(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
作用机制
The mechanism of action of (4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can alter cell cycle progression and induce apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the type of cells being studied.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its potential as a multi-targeted kinase inhibitor.
Uniqueness
(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester is unique due to its specific substitution pattern and the presence of the carbamic acid methyl ester group, which can influence its biological activity and pharmacokinetic properties .
属性
IUPAC Name |
methyl N-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-15-8(14)13-7-11-4-2-3-10-5(4)6(9)12-7/h2-3,10H,1H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELPEWRZWFGCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(C(=N1)Cl)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145509 | |
| Record name | Carbamic acid, N-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598381-29-3 | |
| Record name | Carbamic acid, N-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1598381-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


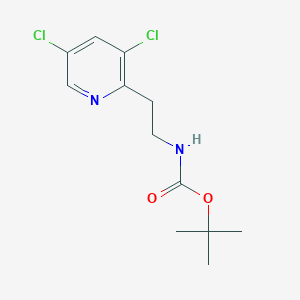
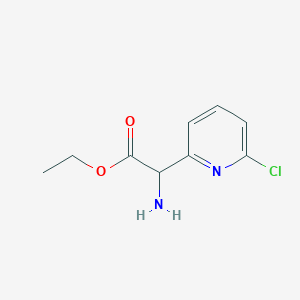

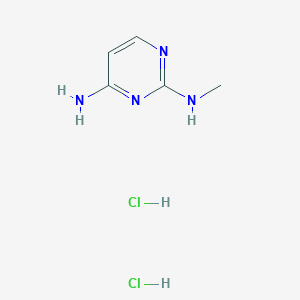
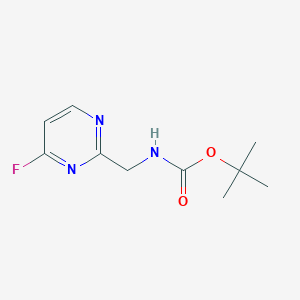
![2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8190935.png)
![1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B8190957.png)
![2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B8190963.png)
![2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B8190971.png)
![2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine](/img/structure/B8190976.png)
![Pyrrolo[1,2-a]pyrimidin-3-amine](/img/structure/B8190992.png)
![Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride](/img/structure/B8190997.png)
![C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine](/img/structure/B8191012.png)
